molecular formula C9H6BrClO3 B13147674 Methyl 4-bromo-2-chloro-6-formylbenzoate

Methyl 4-bromo-2-chloro-6-formylbenzoate

Cat. No.: B13147674
M. Wt: 277.50 g/mol
InChI Key: LALNEIAMHLFKTH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-chloro-6-formylbenzoate is an organic compound with the molecular formula C9H6BrClO3. It is a derivative of benzoic acid, featuring bromine, chlorine, and formyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-chloro-6-formylbenzoate can be synthesized through a multi-step process involving the bromination, chlorination, and formylation of benzoic acid derivatives. One common method involves the following steps:

    Chlorination: The addition of a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-chloro-6-formylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Electrophilic Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

Scientific Research Applications

Methyl 4-bromo-2-chloro-6-formylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-chloro-6-formylbenzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can affect the compound’s reactivity and its potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2-chloro-6-formylbenzoate is unique due to the presence of all three functional groups (bromine, chlorine, and formyl) on the benzoate ring.

Properties

Molecular Formula

C9H6BrClO3

Molecular Weight

277.50 g/mol

IUPAC Name

methyl 4-bromo-2-chloro-6-formylbenzoate

InChI

InChI=1S/C9H6BrClO3/c1-14-9(13)8-5(4-12)2-6(10)3-7(8)11/h2-4H,1H3

InChI Key

LALNEIAMHLFKTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)Br)C=O

Origin of Product

United States

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